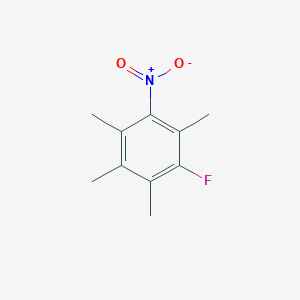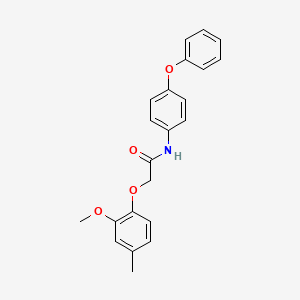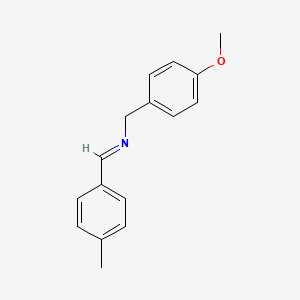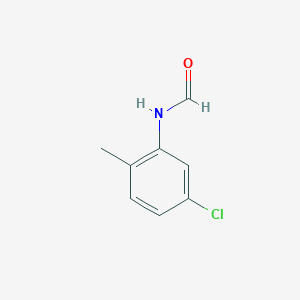![molecular formula C7H6ClN3O B11949946 2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 58333-27-0](/img/structure/B11949946.png)
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the reaction of 2-hydrazinopyridine with chloroacetyl chloride to form an intermediate, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired product . The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization reactions: It can form fused ring systems through cyclization reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Methylamine, ethylamine, thiols, and alcohols.
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine yields methyl-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl-amine .
科学的研究の応用
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications, including:
Medicinal chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antimicrobial agents.
Biological studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material science: It is explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . The inhibition occurs through binding to the active site of the enzyme, thereby blocking its activity.
類似化合物との比較
Similar Compounds
Similar compounds include other triazolopyridine derivatives, such as:
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives: These compounds are known for their anti-proliferative activities against cancer cell lines.
Uniqueness
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is unique due to its specific structural features, such as the chloromethyl group, which allows for diverse chemical modifications and the formation of various derivatives with potential biological activities.
特性
CAS番号 |
58333-27-0 |
|---|---|
分子式 |
C7H6ClN3O |
分子量 |
183.59 g/mol |
IUPAC名 |
2-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C7H6ClN3O/c8-5-11-7(12)10-4-2-1-3-6(10)9-11/h1-4H,5H2 |
InChIキー |
XIDUXUGRIFIDPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
![5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B11949865.png)
![2-Phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B11949871.png)
![2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11949900.png)







![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)


